molecular formula C18H22O4 B4886964 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B4886964
M. Wt: 302.4 g/mol
InChI Key: MXIPZSUERYAZBO-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3,3-dimethyl-2-oxobutoxy group at the 7-position and a propyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutyric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized compounds, depending on the substituent introduced.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one

Uniqueness

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group at the 4-position may influence its reactivity and interaction with molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIPZSUERYAZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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